molecular formula C18H17ClN2O5 B4041292 4-chlorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate

4-chlorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate

Cat. No.: B4041292
M. Wt: 376.8 g/mol
InChI Key: UZLLXTVMUNKHII-UHFFFAOYSA-N
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Description

4-chlorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C18H17ClN2O5 and its molecular weight is 376.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0825993 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azo Polymers for Reversible Optical Storage Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, a compound with structural similarities to the requested molecule, was synthesized and copolymerized with azo compounds to study its application in reversible optical storage. These copolymers exhibited high photoinduced birefringence, suggesting their potential in optical data storage applications. The cooperative motion between the azo and benzoate groups enhances the optical properties, showcasing the material's relevance in developing advanced optical materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthesis of Chlorambucil Derivatives Research into the synthesis of compounds structurally related to 4-chlorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate, such as chlorambucil derivatives, explores their potential in cancer treatment. These studies involve complex synthetic pathways and highlight the chemical versatility and potential pharmacological applications of these compounds (Buss, Coe, & Tatlow, 1997).

Vibrational Spectroscopic Studies on Drug Derivatives Vibrational spectroscopy and single-crystal X-ray diffraction techniques have been applied to derivatives like chloramphenicol succinate, which shares functional group characteristics with the queried compound. These studies provide insights into the compound's structural and electronic properties, aiding in the understanding of its interactions and potential applications in pharmaceuticals (Fernandes et al., 2017).

Molecular Docking and Biological Activity Studies A comparative study using molecular docking and vibrational spectroscopy on dichlorophenyl amino butanoic acid derivatives, related to the query compound, revealed their potential biological activities. These studies suggest the importance of such compounds in pharmacological research, particularly in developing new therapeutics (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Antimicrobial and Antioxidant Activities Research into compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which share a structural resemblance to the query, has shown promising antimicrobial and antioxidant activities. These findings underscore the potential of such compounds in developing new antimicrobial and antioxidant agents (Kumar et al., 2016).

Properties

IUPAC Name

(4-chlorophenyl)methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c1-12-2-7-15(16(10-12)21(24)25)20-17(22)8-9-18(23)26-11-13-3-5-14(19)6-4-13/h2-7,10H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLLXTVMUNKHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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